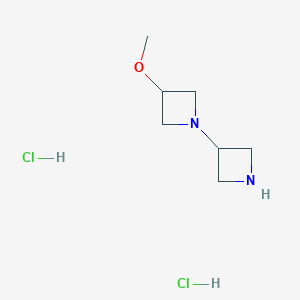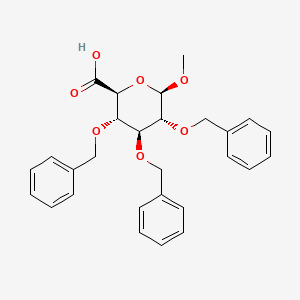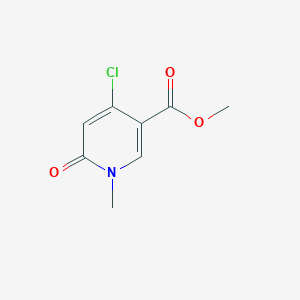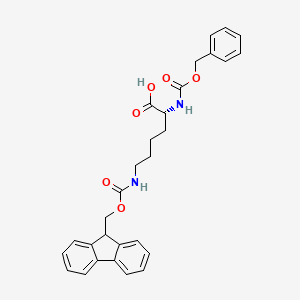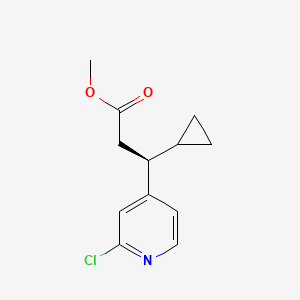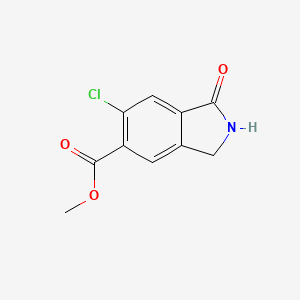![molecular formula C12H9N3O2S B1434635 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1279872-89-7](/img/structure/B1434635.png)
7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
描述
7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a phenylsulfonyl group attached. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
作用机制
Target of Action
The primary targets of 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
This compound interacts with its targets, leading to an inhibitory response against the expression and activities of these inflammatory mediators . This interaction results in potent anti-inflammatory effects .
Biochemical Pathways
This compound affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acids and the regulation of enzymatic reactions . The compound’s interaction with these pathways can lead to downstream effects on cell growth, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its anti-inflammatory activity . By inhibiting key inflammatory mediators, the compound can potentially alleviate inflammation and related symptoms .
生化分析
Biochemical Properties
7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with protein kinases, which are essential enzymes involved in regulating cell growth, differentiation, and metabolism . The phenylsulfonyl group enhances the binding affinity of the compound to the active sites of these enzymes, leading to effective inhibition. Additionally, this compound has been observed to interact with various biomolecules, including nucleic acids and other proteins, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell cycle regulation . The compound’s ability to interfere with gene expression further contributes to its antiproliferative effects, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including apoptosis and cell cycle progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cellular function, particularly in cancer cell lines . The extent of these effects may vary depending on the specific experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism . The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are critical for DNA synthesis and repair . These interactions can lead to alterations in metabolic flux and changes in the levels of key metabolites, thereby affecting cellular function and viability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, it can accumulate in certain compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound has been found to localize predominantly in the nucleus and mitochondria, where it interacts with DNA and mitochondrial proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of this compound in these subcellular regions is crucial for its role in modulating gene expression and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine typically involves multi-component reactions. One common method involves a three-component condensation reaction between (phenylsulfonyl)acetonitrile, aromatic aldehydes, and 6-aminouracil. This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and cyclization cascade . The reaction is often performed in glycerol, which is an environmentally friendly solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are likely employed to ensure high yields and purity of the product .
化学反应分析
Types of Reactions: 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the sulfonyl group.
Substitution: The pyrrolo[2,3-d]pyrimidine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-d]pyrimidine core .
科学研究应用
7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine can be compared to other pyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
These compounds share similar core structures but differ in their substituents and biological activities. The phenylsulfonyl group in this compound provides unique chemical reactivity and potential biological activity, distinguishing it from other pyrimidine derivatives .
属性
IUPAC Name |
7-(benzenesulfonyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-18(17,11-4-2-1-3-5-11)15-7-6-10-8-13-9-14-12(10)15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDVTTFTHMIQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=CN=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


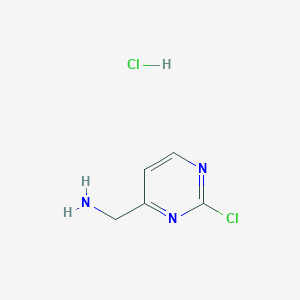
![[4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone](/img/structure/B1434554.png)
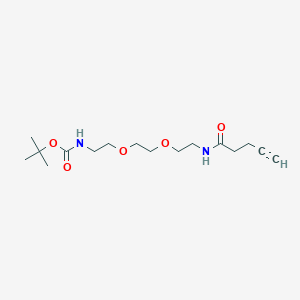
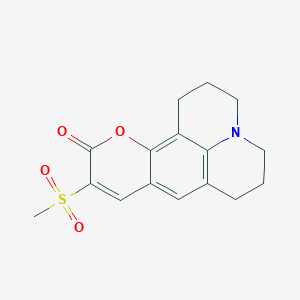
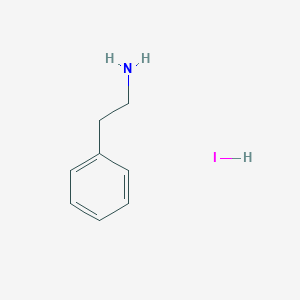
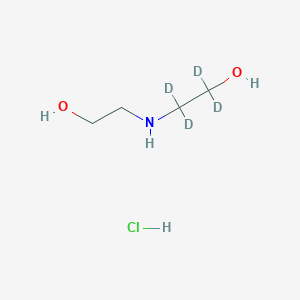
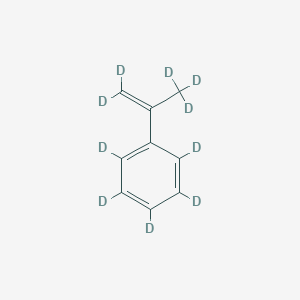
![1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B1434564.png)
